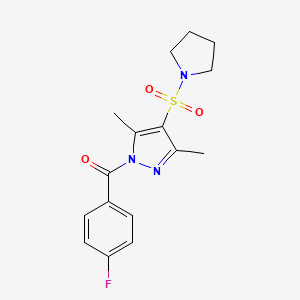
1-(4-fluorobenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorobenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole (PFPS) is an organic compound with a wide range of applications in scientific research. It is a pyrazole derivative with a fluorobenzoyl group as the substituent at the 1-position and a pyrrolidine-1-sulfonyl group at the 4-position. It is a white crystalline solid, soluble in organic solvents such as dimethylformamide, ethyl acetate, and acetonitrile.
作用機序
1-(4-fluorobenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole acts as a ligand for metal-catalyzed reactions. It binds to the metal center and facilitates the formation of a new bond between two molecules. This new bond is formed by the donation of electrons from the ligand to the metal center, which acts as an electron acceptor. This electron donation-acceptor process is known as a Lewis acid-base reaction.
Biochemical and Physiological Effects
1-(4-fluorobenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant. It has also been found to have anti-bacterial and anti-viral properties.
実験室実験の利点と制限
The use of 1-(4-fluorobenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is stable and non-toxic. Additionally, it is soluble in a variety of organic solvents, which makes it suitable for a wide range of reactions. However, there are some limitations to its use. It is not very soluble in water, which limits its use in aqueous reactions. Additionally, it is not very stable in the presence of strong acids or bases, which can cause its decomposition.
将来の方向性
There are a number of potential future directions for the use of 1-(4-fluorobenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole in scientific research. One potential application is in the synthesis of new compounds with novel biological activities. Additionally, 1-(4-fluorobenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole could be used in the development of new catalysts for organic synthesis. It could also be used in the development of new drug delivery systems, such as nanoparticles. Finally, 1-(4-fluorobenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole could be used in the synthesis of materials with new optical, electrical, and magnetic properties.
合成法
1-(4-fluorobenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole can be synthesized by a multi-step reaction sequence. The first step involves the condensation of 4-fluorobenzaldehyde with 2-methyl-5-nitropyrrole to give 2-methyl-5-nitro-4-fluoropyrrole. This intermediate is then reacted with 1-bromo-3,5-dimethylpyrrole to form the desired 1-(4-fluorobenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole.
科学的研究の応用
1-(4-fluorobenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole is used in scientific research as a ligand for metal-catalyzed reactions. It has been used in the synthesis of various organic compounds, including peptides, peptidomimetics, and macrocyclic compounds. It has also been used in the synthesis of polycyclic aromatic hydrocarbons and heterocyclic compounds.
特性
IUPAC Name |
(3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazol-1-yl)-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c1-11-15(24(22,23)19-9-3-4-10-19)12(2)20(18-11)16(21)13-5-7-14(17)8-6-13/h5-8H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWLGKRZIGMQLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)F)C)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562466.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562470.png)
![N'-(3-fluoro-4-methylphenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562478.png)
![N'-(3-chloro-4-methoxyphenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562485.png)
![N-ethyl-N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562491.png)
![N-cyclopropyl-N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562498.png)
![N'-(2-chlorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562500.png)
![2-(4-tert-butylphenoxy)-1-{3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}ethan-1-one](/img/structure/B6562506.png)
![1-[4-(azepane-1-sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl]-2-(4-tert-butylphenoxy)ethan-1-one](/img/structure/B6562507.png)

![1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B6562525.png)
![1-{[1-(4-tert-butylbenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B6562532.png)
![1-{[1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B6562551.png)
![4-{[1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B6562564.png)